![molecular formula C10H9FN2O3 B1344373 [(5-氟-1H-苯并咪唑-2-基)甲氧基]-乙酸 CAS No. 915920-11-5](/img/structure/B1344373.png)

[(5-氟-1H-苯并咪唑-2-基)甲氧基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

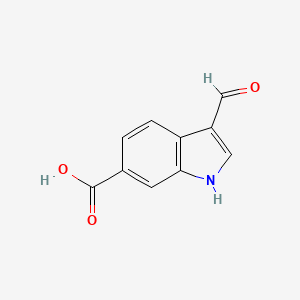

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound that appears to be related to a class of chemicals that are often used in the modification of pharmaceuticals, particularly antibiotics. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs, such as 5-fluorobenzimidazolyl groups, are discussed. These compounds are of interest due to their potential biological activity and their use in the synthesis of more complex molecules.

Synthesis Analysis

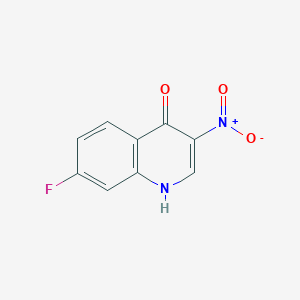

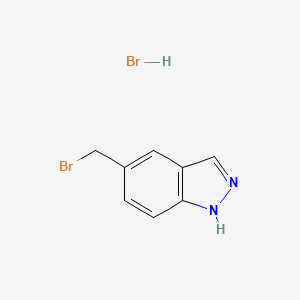

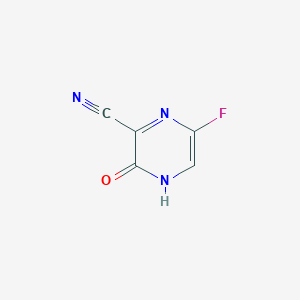

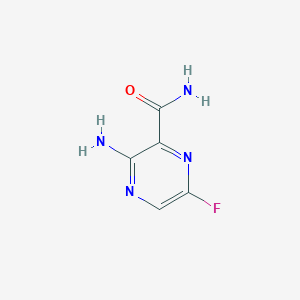

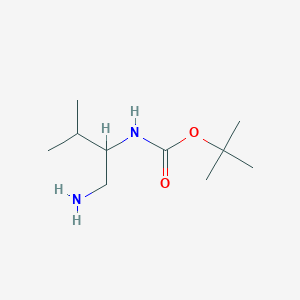

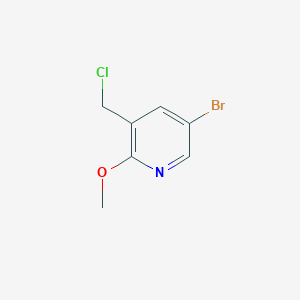

The synthesis of related compounds involves multiple steps, including acetylation, nitration, hydrolysis, and reduction processes. For instance, 4-fluoroaniline is transformed through these steps to yield 5-fluorobenzimidazolyl-2-thione, which can then react with chloroacetic acid to produce derivatives like [(5-fluoro-2-benzimidazolyl)-thioe]acetic acid . Additionally, carbodiimide peptide coupling reactions are employed to synthesize novel compounds from 5-fluorouracil-1-yl acetic acid, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotrizole (BtOH) . These methods highlight the versatility of fluoro-substituted benzimidazole derivatives in chemical synthesis.

Molecular Structure Analysis

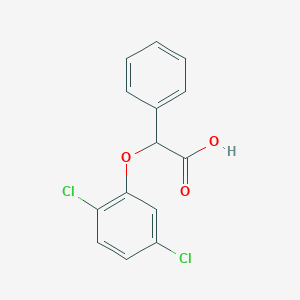

The molecular structures of these compounds are confirmed using techniques such as X-ray crystallography and IR spectroscopy. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . IR spectroscopy is also used to characterize the structure of synthesized compounds, providing evidence of the "5-Fluorouracil short peptide" structure in one case .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite specific and involve the formation of new bonds and the cyclization of intermediates. For instance, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of thioeacetic acid derivatives, which can undergo further cyclization to yield thiazolo[3,2-a]benzimidazol-3(2H)-ones . These reactions are crucial for the creation of the desired heterocyclic systems that contain bridgehead nitrogen atoms, which are often a key feature in biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms and benzimidazole rings suggests that these compounds may exhibit significant biological activity due to the electron-withdrawing nature of fluorine and the potential for hydrogen bonding and stacking interactions with biological macromolecules. The synthesis methods and structural analyses indicate that these compounds are likely to be solids at room temperature and may have specific spectroscopic features that can be identified by IR spectroscopy.

科学研究应用

-

Medicinal Chemistry

- Benzimidazoles have been found to have diverse pharmacological activities . They have been used in the development of potential chemotherapeutic agents .

- The synthetic pathway to various benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

- Benzimidazole containing pharmacoactive agents play an important role in medicinal chemistry .

-

Antioxidant Activity

-

Catalysis

未来方向

属性

IUPAC Name |

2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCDBPMTPLXOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649169 |

Source

|

| Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid | |

CAS RN |

915920-11-5 |

Source

|

| Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)